Roselipin 1B is a bioactive compound that belongs to a class of natural products known as roselipins. These compounds are recognized for their significant biological activities, particularly as inhibitors of diacylglycerol acyltransferase, an enzyme involved in lipid metabolism. Roselipin 1B was first isolated from the culture broth of the fungus Gliocladium roseum and has garnered attention for its potential therapeutic applications in conditions associated with lipid accumulation, such as obesity and fatty liver disease.
Roselipin 1B is derived from the fungal species Gliocladium roseum, specifically strain KF-1040. This organism produces several roselipin variants, including Roselipin 1A, 1B, 2A, and 2B, which are stereoisomers characterized by their unique structural features. The classification of Roselipin 1B falls under secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of organisms but play crucial roles in ecological interactions and have significant pharmaceutical potential.
The synthesis of Roselipin 1B typically involves extraction and purification processes from the culture broth of Gliocladium roseum. The established methods for isolation include:
The fermentation conditions, including temperature, pH, and nutrient composition, significantly influence the yield and purity of Roselipin 1B. Careful optimization of these parameters is essential for effective synthesis.
Roselipin 1B has a complex molecular structure characterized by a specific arrangement of carbon, hydrogen, and oxygen atoms. The molecular formula is , with a molecular weight of approximately 776.49 g/mol. The structure features a core based on an arabinitol moiety esterified with fatty acids at different hydroxy terminals.
Roselipin 1B undergoes various chemical reactions typical of lipophilic compounds. It can participate in:
The stability of Roselipin 1B under different environmental conditions (e.g., temperature, light) is crucial for its storage and application in scientific research.
Roselipin 1B primarily exerts its biological effects through inhibition of diacylglycerol acyltransferase enzymes (DGAT). This enzyme plays a critical role in triacylglycerol synthesis from diacylglycerol and acyl-CoA. By inhibiting DGAT activity:
In vitro studies have shown that Roselipin 1B exhibits IC50 values ranging from 15 to 39 µM against DGAT enzymes, indicating its potency as an inhibitor.
Roselipin 1B has several scientific uses:
Roselipin 1B was first isolated in 1999 from the fermentation broth of the marine-derived fungal strain Gliocladium roseum KF-1040, following a targeted screening approach for natural product inhibitors of lipid-metabolizing enzymes. This discovery occurred alongside the identification of its closely related congeners, Roselipins 1A, 2A, and 2B, establishing the Roselipin chemical family [2]. The producing organism, Gliocladium roseum (now reclassified within the Sarocladium genus), was isolated from a marine environment, emphasizing the ecological significance of marine ecosystems as reservoirs of novel fungal taxa with unique biosynthetic capabilities. Cultivation under specific conditions, notably media containing natural sea water, proved essential for optimal Roselipin production, suggesting a potential ecological adaptation of the fungus to its marine niche or a specific requirement for seawater-derived trace elements or ions for biosynthetic induction [2].
Table 1: Discovery Context of Roselipin 1B
Characteristic | Detail | Significance |
---|---|---|
Producing Organism | Gliocladium roseum KF-1040 | Marine-derived fungus |
Isolation Year | 1999 | Part of initial Roselipin family discovery |
Habitat | Marine Environment | Highlights marine biodiversity as source |
Key Cultivation Factor | Natural Sea Water Medium | Essential for optimal production |
Discovery Context | Screening for DGAT Inhibitors | Targeted bioactivity-guided approach |
Taxonomically, Gliocladium roseum belongs to the Hypocreaceae family within the Ascomycota phylum. Fungi within the Gliocladium/Sarocladium clade are known for their diverse secondary metabolism, producing various bioactive compounds. The marine origin of strain KF-1040 is particularly significant, as marine fungi often exhibit distinct metabolic pathways compared to their terrestrial counterparts, likely influenced by the unique physicochemical pressures of the marine environment. This origin underscores the importance of biodiversity prospecting in underexplored habitats like the oceans for discovering novel chemistries [2] [4]. The successful isolation and characterization of Roselipin 1B required sophisticated chromatographic techniques, including solvent extraction, ODS column chromatography, and preparative HPLC, reflecting the compound's structural complexity and the challenges inherent in purifying individual congeners from natural product mixtures [2].
Roselipin 1B is classified as a microbial glycolipid, specifically falling under the category of atypical glycolipids or simple glycolipids (SGLs). Glycolipids are broadly defined as molecules containing carbohydrate moieties linked to lipid chains. Within the microbial world, glycolipids are often categorized as:
Roselipin 1B exemplifies a simple glycolipid. Its structure consists of a glycosidic fragment (mannose and arabinitol) directly linked to a highly methylated, branched fatty acid chain via ester linkages, without additional residues like glycerol or sphingosine bases that characterize complex glycolipids [1] [4]. Structurally, it aligns with microbial biosurfactant glycolipids (e.g., Rhamnolipids, Trehalolipids, Mannosylerythritol Lipids) due to its amphiphilic nature arising from the polar sugar core and hydrophobic fatty acid chains. However, the exceptional complexity of its lipid moiety—featuring significant chain branching and methylation—distinguishes it from many common biosurfactant glycolipids and contributes to its specific biological activity rather than primarily conferring surfactant properties [1] [4].
Functionally, Roselipin 1B is a secondary metabolite, meaning it is not essential for the immediate growth and reproduction of the producing fungus but likely confers an ecological advantage, potentially through chemical defense or signaling. Its potent inhibition of DGAT points towards a possible role in modulating lipid metabolism in competitive microbial communities within its marine habitat [2]. Unlike many well-known microbial glycolipids produced by bacteria or yeasts (e.g., Pseudomonas, Starmerella, Rhodococcus spp.), Roselipin 1B is produced by a filamentous fungus, representing a distinct biosynthetic origin [1] [5].
Roselipin 1B exists as part of a closely related family of congeners, primarily differing in the structure of their fatty acid substituents attached to the conserved glycosyl core. The core structure unifying the Roselipin family (1A, 1B, 2A, 2B) consists of D-mannose glycosidically linked to D-arabinitol (a sugar alcohol/polyol). This mannose-arabinitol unit forms the polar hydrophilic backbone. Attached to this core are two ester-linked fatty acid chains, making the molecules di-acylated glycolipids [2]. The defining structural variations within the Roselipin family occur at these fatty acid chains:
Roselipin 1B specifically possesses two fatty acid chains: a C18 fatty acid with a 4,6,8,10,12-pentamethyltetradecanoic acid structure (indicating a C14 backbone with five methyl branches, totaling C18) and a C16 fatty acid with a 4,6,8,10-tetramethyldodecanoic acid structure (C12 backbone with four methyl branches, totaling C16). This contrasts with Roselipin 1A, which carries a C16 pentamethyl (C12 backbone + 4 methyls = C16) and a C14 tetramethyl (C10 backbone + 4 methyls = C14) fatty acid [2] [4].
Table 2: Structural Differentiation within the Roselipin Family
Congener | Fatty Acid 1 (Chain Length / Branch Pattern) | Fatty Acid 2 (Chain Length / Branch Pattern) | Key Structural Features |
---|---|---|---|
Roselipin 1A | C16: Pentamethyltetradecanoic acid (C12 backbone + 4 CH₃) | C14: Tetramethyldecanoic acid (C10 backbone + 4 CH₃) | • Core: Mannose + Arabinitol• Shorter acyl chains than 1B• Pentamethyl FA1, Tetramethyl FA2 |
Roselipin 1B | C18: Pentamethyltetradecanoic acid (C14 backbone + 4 CH₃) | C16: Tetramethyldodecanoic acid (C12 backbone + 4 CH₃) | • Core: Mannose + Arabinitol• Longer acyl chains than 1A• Pentamethyl FA1, Tetramethyl FA2 |
Roselipin 2A | C16: Pentamethyltetradecanoic acid (C12 backbone + 4 CH₃) | C14: Tetramethyldecanoic acid (C10 backbone + 4 CH₃) | • Core: Mannose + Arabinitol• Similar acyl chain lengths to 1A• Terminal Carboxyl groups esterified (methyl esters) |
Roselipin 2B | C18: Pentamethyltetradecanoic acid (C14 backbone + 4 CH₃) | C16: Tetramethyldodecanoic acid (C12 backbone + 4 CH₃) | • Core: Mannose + Arabinitol• Similar acyl chain lengths to 1B• Terminal Carboxyl groups esterified (methyl esters) |
The Roselipin 2A and 2B congeners are structurally analogous to Roselipin 1A and 1B, respectively, but with a critical difference: the terminal carboxylic acid groups of their fatty acid chains are methylated, forming methyl esters. This modification significantly increases the overall hydrophobicity of the Roselipin 2 series compared to the Roselipin 1 series, where the fatty acids terminate in free carboxylic acids [2] [4]. This structural variation highlights the biosynthetic flexibility of the Gliocladium roseum strain, capable of producing variants with differing lipophilicity potentially influencing their bioactivity, cellular localization, or ecological function.
The biosynthesis of the Roselipins, including 1B, is proposed to involve a type I polyketide synthase (PKS) pathway for constructing the highly branched, methylated fatty acid chains. The PKS would incorporate malonyl-CoA and methylmalonyl-CoA extender units to generate the branched carbon skeletons. Glycosylation of the arabinitol moiety with activated mannose (likely GDP-mannose) would then occur, followed by esterification of the hydroxyl groups on the mannose-arabinitol core with the activated (CoA-thioesters) polyketide-derived fatty acids. The final step differentiating the 1 and 2 series would involve a methyltransferase acting specifically on the terminal carboxyl groups of the fatty acids in Roselipin 2A and 2B [2] [4]. The congener-specific variations observed (chain length, methylation extent, terminal esterification) likely result from the substrate flexibility of the acyltransferases and methyltransferases involved or from the availability of specific PKS products during biosynthesis. The structural nuances within the Roselipin family, particularly the specific combination of chain length and methylation in Roselipin 1B, are critical determinants of its molecular interactions, such as its inhibitory potency against DGAT [2].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: